N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a phosphoryl group attached to an ethoxy and phenyl group, along with an L-aspartic acid moiety. The presence of both phosphorus and amino acid components makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid typically involves the reaction of ethoxy(phenyl)phosphoryl chloride with L-aspartic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various alkoxy or aryloxy derivatives depending on the substituent introduced.
Scientific Research Applications
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ethoxy and phenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl diphenylphosphinate: Similar in structure but lacks the amino acid moiety.
Phosphoserine: Contains a phosphoryl group attached to serine, another amino acid.
Phosphotyrosine: Features a phosphoryl group attached to tyrosine, an aromatic amino acid.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid is unique due to the combination of its phosphoryl group with an L-aspartic acid moiety, providing both reactivity and biological relevance. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
918793-97-2 |
---|---|
Molecular Formula |
C12H16NO6P |
Molecular Weight |
301.23 g/mol |
IUPAC Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]butanedioic acid |
InChI |
InChI=1S/C12H16NO6P/c1-2-19-20(18,9-6-4-3-5-7-9)13-10(12(16)17)8-11(14)15/h3-7,10H,2,8H2,1H3,(H,13,18)(H,14,15)(H,16,17)/t10-,20?/m0/s1 |
InChI Key |
HBBXBQCTRURPHE-SMNKDYLDSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.